molecular formula C8H15NO2 B14257500 (2S)-Pyrrolidin-2-yl butanoate CAS No. 221911-70-2

(2S)-Pyrrolidin-2-yl butanoate

Cat. No.: B14257500
CAS No.: 221911-70-2
M. Wt: 157.21 g/mol
InChI Key: CYKHFITVGCMPEC-ZETCQYMHSA-N
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Description

(2S)-Pyrrolidin-2-yl butanoate is an organic compound that belongs to the class of esters It is characterized by a pyrrolidine ring attached to a butanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Pyrrolidin-2-yl butanoate typically involves the esterification of (2S)-pyrrolidine-2-carboxylic acid with butanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

(2S)-Pyrrolidin-2-yl butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-Pyrrolidin-2-yl butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-Pyrrolidin-2-yl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-Pyrrolidin-2-yl acetate
  • (2S)-Pyrrolidin-2-yl propanoate
  • (2S)-Pyrrolidin-2-yl pentanoate

Uniqueness

(2S)-Pyrrolidin-2-yl butanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

221911-70-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(2S)-pyrrolidin-2-yl] butanoate

InChI

InChI=1S/C8H15NO2/c1-2-4-8(10)11-7-5-3-6-9-7/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

CYKHFITVGCMPEC-ZETCQYMHSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1CCCN1

Canonical SMILES

CCCC(=O)OC1CCCN1

Origin of Product

United States

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